molecular formula C17H21N3O2S2 B2530560 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine CAS No. 2097897-42-0

4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine

Cat. No.: B2530560
CAS No.: 2097897-42-0
M. Wt: 363.49
InChI Key: TYAAKMASXLMLRN-UHFFFAOYSA-N
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Description

4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine typically involves multiple steps, starting with the preparation of the thiadiazole and thiophene intermediates. These intermediates are then coupled with a cyclopentanecarbonyl chloride derivative under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring can lead to various amine derivatives.

Scientific Research Applications

4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine involves its interaction with specific molecular targets. The thiadiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular pathways by altering the redox state or by binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-16(17(7-1-2-8-17)14-4-3-11-23-14)20-9-5-13(6-10-20)22-15-12-18-24-19-15/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAAKMASXLMLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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